N-ethyl-2-fluoro-N-(trifluoromethyl)aniline
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Overview
Description
N-ethyl-2-fluoro-N-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl groups. This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-fluoro-N-(trifluoromethyl)aniline can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution of a halogenated arene with an amine. This reaction typically requires high temperatures and/or high pressures to ensure high yields . Another method involves the reduction of nitroarenes, which can be catalyzed by palladium .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts, such as palladium, is common to facilitate the reaction and reduce the energy requirements .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-fluoro-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may yield amines .
Scientific Research Applications
N-ethyl-2-fluoro-N-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-2-fluoro-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity for these targets. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoroaniline
- 2-(Trifluoromethyl)aniline
- 2-Methyl-3-(trifluoromethyl)aniline
Uniqueness
N-ethyl-2-fluoro-N-(trifluoromethyl)aniline is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance its reactivity and binding affinity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C9H9F4N |
---|---|
Molecular Weight |
207.17 g/mol |
IUPAC Name |
N-ethyl-2-fluoro-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H9F4N/c1-2-14(9(11,12)13)8-6-4-3-5-7(8)10/h3-6H,2H2,1H3 |
InChI Key |
FDEADHHSIWPFKT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1F)C(F)(F)F |
Origin of Product |
United States |
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